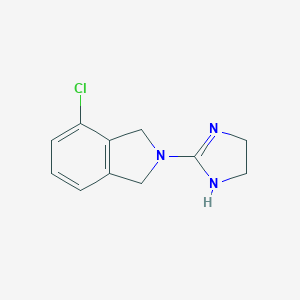

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Description

Properties

CAS No. |

170034-96-5 |

|---|---|

Molecular Formula |

C11H12ClN3 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole |

InChI |

InChI=1S/C11H12ClN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |

InChI Key |

IVCMOOBKRRDNHX-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl |

Canonical SMILES |

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl |

Other CAS No. |

170034-96-5 |

Synonyms |

4-chloro-2-(imidazolin-2-yl)isoindoline RS 45041 RS 45041-190 RS-45041 RS-45041-190 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Cyclization

The most widely reported method involves a two-step process starting with 4-chloroisoindoline as the core precursor. In the first step, 4-chloroisoindoline undergoes nucleophilic substitution with imidazoline derivatives under acidic conditions. A key patent (US5952362A) describes the use of phosphorus oxychloride (POCl₃) as both a solvent and catalyst, facilitating the formation of the imidazoline-isoindoline linkage at reflux temperatures (80–100°C) for 6–8 hours. The reaction stoichiometry is critical, with a 1:1 molar ratio of 4-chloroisoindoline to imidazolidin-2-one minimizing side products such as dimerized isoindoline derivatives.

The second step involves hydrochlorination to yield the final hydrochloride salt. This is typically achieved by bubbling hydrogen chloride gas through the reaction mixture or adding concentrated hydrochloric acid (HCl) in an ice bath. The pH is maintained between 4–6 to prevent decomposition of the imidazoline ring.

Table 1: Key Reaction Parameters for Nucleophilic Substitution

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate reaction but risk decomposition |

| Reaction Time | 6–8 hours | Prolonged time increases yield marginally |

| Solvent | POCl₃ or ethyl acetate | POCl₃ enhances electrophilicity of isoindoline |

| Molar Ratio (Isoindoline:Imidazoline) | 1:1 | Deviations lead to byproducts |

Alternative Pathways: Reductive Amination

A less common but promising approach involves reductive amination of 4-chloro-2-nitroisoindoline with imidazoline precursors. This method, adapted from sulfonamide derivative syntheses, uses sodium borohydride (NaBH₄) in methanol under nitrogen atmosphere. The nitro group is reduced to an amine, which subsequently reacts with imidazoline carbonyl intermediates. While this route offers higher regioselectivity, the yield is lower (45–55%) compared to the nucleophilic substitution method.

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reproducibility and safety. In one setup, 4-chloroisoindoline and imidazoline are pumped separately into a mixing chamber preheated to 90°C, followed by a residence time of 30 minutes in a tubular reactor. This method reduces side reactions by maintaining precise stoichiometric control and achieves yields exceeding 85%.

Purification Techniques

Industrial purification involves a combination of solvent extraction and crystallization. The crude product is dissolved in dichloromethane and washed with saturated sodium bicarbonate to remove excess HCl. Subsequent crystallization from ethanol/water (3:1 v/v) yields >98% pure compound, as confirmed by HPLC.

Table 2: Industrial Purification Protocol

| Step | Conditions | Outcome |

|---|---|---|

| Solvent Extraction | Dichloromethane + NaHCO₃ | Removes unreacted starting materials |

| Crystallization | Ethanol/water, 0–4°C | Yields needle-like crystals |

| Drying | Vacuum oven, 40°C, 12 hrs | Final purity >98% |

Optimization Challenges and Solutions

Byproduct Formation

The primary byproduct, 4-chloro-1,3-dihydroisoindole-2-carboxylic acid, forms via oxidation of the imidazoline ring. This is mitigated by conducting reactions under inert atmosphere (N₂ or Ar) and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w.

Scalability Limitations

Batch processes face heat dissipation issues during exothermic HCl addition. Scaling to pilot plants (100–500 L batches) requires jacketed reactors with rapid cooling systems to maintain temperatures below 10°C during acidification.

Analytical Validation

Structural Characterization

Post-synthesis validation includes:

Purity Assessment

HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.3 minutes, confirming >98% purity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(imidazolin-2-yl)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-2-(imidazolin-2-yl)isoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(imidazolin-2-yl)isoindoline involves its interaction with specific molecular targets, such as imidazoline receptors . These receptors are involved in various physiological processes, including the regulation of blood pressure and glucose levels. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Pharmacological Properties:

- Imidazoline I₂ Receptor Activity: RS45041 exhibits potent binding to I₂ receptors, which are implicated in neuroprotection, pain modulation, and regulation of monoamine oxidase (MAO) activity . In discriminative stimulus studies, RS45041 fully substitutes for other I₂ ligands like BU224 and phenyzoline, indicating shared mechanistic pathways .

- Adrenoceptor Modulation: RS45041 acts as a partial agonist at postsynaptic α₁-adrenoceptors and a competitive antagonist at presynaptic α₂-adrenoceptors in vascular tissues (e.g., rabbit aorta and pulmonary artery). Its presynaptic α₂ affinity (pA₂ = 8.3) exceeds that of yohimbine and rauwolscine, making it a tool for studying adrenergic feedback mechanisms .

- Neuroprotective Potential: Preclinical studies suggest RS45041 and related I₂ ligands may attenuate neuroinflammation and apoptosis, though detailed mechanisms remain under investigation .

Comparison with Similar Compounds

The pharmacological profile of RS45041 is contextualized below against structurally or functionally related imidazoline I₂ ligands and adrenoceptor modulators. Data are synthesized from receptor binding assays, behavioral studies, and vascular reactivity experiments.

Pharmacological Comparison of Imidazoline I₂ Ligands

Key Observations:

- Potency Hierarchy : BU224 > RS45041 > Phenyzoline in behavioral efficacy (lower ED₅₀ indicates higher potency) .

- Receptor Selectivity : RS45041 uniquely bridges I₂ and α-adrenergic systems, unlike BU224 or CR4056, which are more I₂-selective .

- Symmetrical Substitution : RS45041 and BU224 exhibit mutual substitution in rat discrimination paradigms, suggesting overlapping I₂-mediated effects .

Comparison with Adrenoceptor-Targeting Compounds

Key Observations:

- Presynaptic Efficacy : RS45041’s α₂ antagonism (pA₂ = 8.3) surpasses yohimbine, making it a superior tool for blocking presynaptic feedback .

- Dual Activity : RS45041’s partial α₁ agonism differentiates it from pure antagonists like prazosin or full agonists like phenylephrine .

Research Implications and Limitations

- Therapeutic Potential: RS45041’s I₂ affinity and neuroprotective effects (e.g., reduced TUNEL-positive cells in neurodegeneration models) warrant exploration in chronic pain or Parkinson’s disease . However, its adrenergic activity may complicate clinical translation.

- Species and Tissue Variability : Vascular effects were observed in rabbit arteries; human receptor responses may differ .

- Synthetic Accessibility : RS45041 is synthesized via standard imidazoline coupling protocols, with availability through specialized programs (e.g., NIMH Chemical Synthesis Program) .

Biological Activity

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride, also known as RS-45041-190, is a selective ligand for imidazoline I2 receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its implications in neurological disorders.

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.69 g/mol

- CAS Number : 170034-96-5

This compound acts primarily as a selective antagonist at imidazoline I2 receptors. Its mechanism involves:

- Binding Affinity : The compound exhibits high affinity for the I2 imidazoline receptor, with a dissociation constant (Kd) of approximately 2.71 nM .

- Neurotransmitter Modulation : By blocking these receptors, the compound increases levels of norepinephrine and acetylcholine in the brain, which can enhance cognitive functions and potentially alleviate symptoms in neurodegenerative conditions .

Neuropharmacological Effects

Research indicates that this compound can influence various neurotransmitter systems:

- Increased Norepinephrine and Acetylcholine : The blockade of imidazoline I2 receptors leads to increased release of these neurotransmitters in the frontal cortex, which is crucial for attention and cognitive processing.

- Potential Therapeutic Applications : Studies suggest its utility in treating conditions such as depression, anxiety disorders, and cognitive impairments associated with aging or neurodegeneration .

Case Studies

- Cognitive Enhancement in Animal Models : In rodent studies, administration of RS-45041-190 resulted in improved performance on tasks requiring attention and memory, correlating with increased norepinephrine levels.

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from apoptosis under stress conditions, indicating its potential role in neuroprotection .

Data Table: Summary of Biological Effects

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling 4-chloroisoindoline hydrochloride with imidazoline derivatives. A documented method uses phosphorus oxychloride (POCl₃) as both a solvent and catalyst under reflux conditions (80–100°C). Key parameters include:

- Stoichiometric ratios : A 1:1 molar ratio of 4-chloroisoindoline hydrochloride to imidazolidin-2-one derivatives ensures minimal side-product formation.

- Reaction time : 6–8 hours under reflux, monitored via TLC or HPLC for intermediate formation.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazoline NH signals at δ 3.5–4.0 ppm).

- Mass spectrometry (MS) : ESI-MS in positive ion mode to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 249.6).

- Elemental analysis : Matching experimental and theoretical C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What solvents and pH conditions are optimal for stabilizing the compound in aqueous solutions?

The hydrochloride salt is stable in slightly acidic conditions (pH 4–6). Recommended solvents:

- Polar aprotic solvents : DMSO or DMF for solubility in biological assays.

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 5.5 for short-term storage (≤24 hours). Avoid alkaline conditions (pH >8) to prevent deprotonation and precipitation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes or receptors).

- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to prioritize candidates with strong binding affinities (ΔG < −7 kcal/mol).

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What strategies resolve contradictions in reported biological activity data for isoindoline-imidazoline hybrids?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to confirm IC₅₀ consistency.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may skew results.

- Metabolite analysis : LC-MS/MS to detect degradation products in biological matrices that could alter activity .

Q. How can reaction engineering (e.g., flow chemistry) improve scalability and sustainability of the synthesis?

- Continuous flow reactors : Reduce reaction time (≤2 hours) via precise temperature/pressure control (e.g., 100°C, 1.5 bar).

- Catalyst recycling : Immobilize POCl₃ on mesoporous silica to minimize waste.

- Solvent recovery : Integrate distillation units to reclaim >90% of POCl₃ .

Q. What methodologies enable efficient derivatization of the isoindoline core for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Introduce halogens (e.g., Br, I) at the 4-position using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C).

- Reductive amination : Attach alkyl/aryl amines to the imidazoline nitrogen (NaBH₃CN, methanol, rt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.